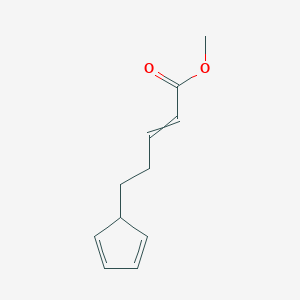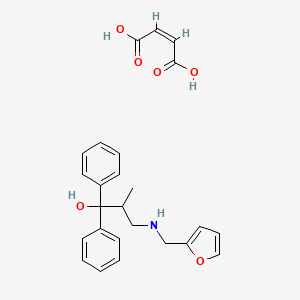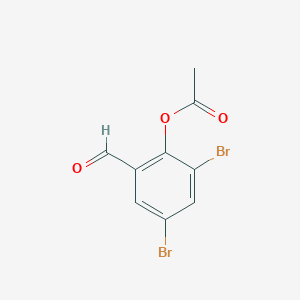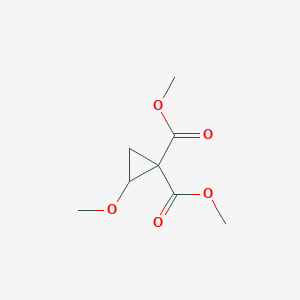
Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate is an organic compound characterized by its unique structure, which includes a cyclopentadienyl ring and a pentenoate ester group. This compound is of interest in various fields of chemistry due to its conjugated diene system, which imparts unique reactivity and stability properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction between cyclopentadiene and an appropriate dienophile under controlled temperature conditions can yield the desired product. The reaction conditions often involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate involves its interaction with molecular targets through its conjugated diene system. This system allows for various reactions, including Diels-Alder reactions, which can form new carbon-carbon bonds. The compound’s reactivity is influenced by the stability of the intermediate carbocations and the resonance stabilization of the cyclopentadienyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate.
Cyclopentadienyl anion: An aromatic anion that forms coordination compounds.
Cyclopentadienyl cation: A less stable cationic form of cyclopentadiene.
Uniqueness
This compound is unique due to its ester functionality combined with the cyclopentadienyl ring, which imparts distinct reactivity and stability. This combination allows for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
104230-33-3 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
methyl 5-cyclopenta-2,4-dien-1-ylpent-2-enoate |
InChI |
InChI=1S/C11H14O2/c1-13-11(12)9-5-4-8-10-6-2-3-7-10/h2-3,5-7,9-10H,4,8H2,1H3 |
InChI-Schlüssel |
GFXYNIJKOGHZHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCCC1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
